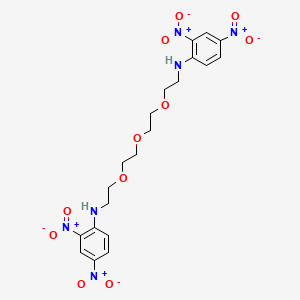
Dnp-peg3-dnp
説明
DNP-PEG3-DNP is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Structure Analysis
The molecular formula of DNP-PEG3-DNP is C20H24N6O11 . It contains a total of 62 bonds, including 38 non-H bonds, 20 multiple bonds, 18 rotatable bonds, 8 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 secondary amines (aromatic), and 4 nitro groups (aromatic) .
Physical And Chemical Properties Analysis
The molecular weight of DNP-PEG3-DNP is 524.44 . The elemental composition is C, 45.80; H, 4.61; N, 16.03; O, 33.56 .
科学的研究の応用
1. Structural Characterization of Lipid Nanoparticles
Dynamic Nuclear Polarization (DNP) NMR spectroscopy is instrumental in the structural characterization of lipid nanoparticles (LNPs). LNPs containing DNP-PEG3-DNP are used for studying the atomic-level structure of these nanoparticles, which are critical in drug delivery systems. This method allows for detailed analysis of LNPs, including their layered structure and the spatial location of their various components (Viger‐Gravel et al., 2018).
2. Intracellular Trafficking of DNA Nanoparticles
DNP-PEG3-DNP is used in the study of intracellular trafficking of DNA nanoparticles. These nanoparticles demonstrate efficient gene delivery and employ regulated trafficking mechanisms to target specific intracellular compartments. Such studies are crucial for developing advanced drug delivery systems (Kim et al., 2012).
3. Drug Delivery to Targeted Cells
DNP-PEG3-DNP contributes to the development of drug delivery systems, such as dextran-based nanoparticles, targeting specific cells like liver myeloid cells. These studies explore the efficacy of these nanoparticles in biodistribution and cellular uptake, highlighting their potential for clinical applications (Foerster et al., 2015).
4. Bioengineering of Nanoparticles for Cancer Therapy
In cancer therapy, DNP-PEG3-DNP is crucial in the bioengineering of nanoparticles, like diatomite-based nanovectors. These are designed for efficient intracellular uptake and drug delivery in cancer cells, demonstrating enhanced stability, biocompatibility, and improved drug release profiles (Terracciano et al., 2015).
5. Study of Molecular Motions in Solid State
DNP-PEG3-DNP aids in the study of unusual local molecular motions in solid states, observable through DNP-enhanced NMR spectroscopy. This is significant for understanding molecular dynamics in various states and their implications in different scientific domains (Hoffmann et al., 2017).
6. Targeted Immunotherapy
DNP-PEG3-DNP is used in developing multivalent antibody-recruiting glycopolymers for targeted cancer immunotherapy. This approach shows potential in enhancing antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity, offering new avenues for cancer treatment (Lin et al., 2021).
7. In Vivo Applications
DNP-PEG3-DNP is also explored in in vivo applications, such as the study of DNA nanoparticle transfection in rabbit retina and retinal pigment epithelium, demonstrating potential for gene therapy in treating retinal diseases (Kansara et al., 2020).
Safety And Hazards
According to the safety data sheet, DNP-PEG3-DNP is not classified as a hazard . It should be handled only by those properly qualified in the handling of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .
将来の方向性
特性
IUPAC Name |
N-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethyl]-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O11/c27-23(28)15-1-3-17(19(13-15)25(31)32)21-5-7-35-9-11-37-12-10-36-8-6-22-18-4-2-16(24(29)30)14-20(18)26(33)34/h1-4,13-14,21-22H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJHARRKAIYZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dnp-peg3-dnp | |
CAS RN |
1365655-92-0 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365655-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





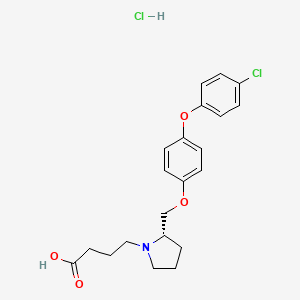
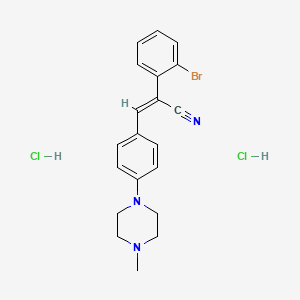

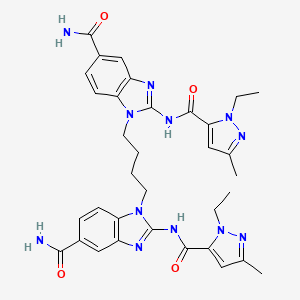
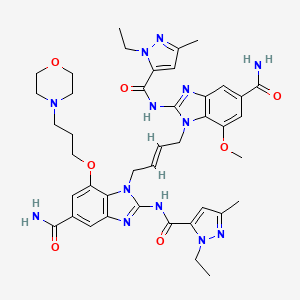

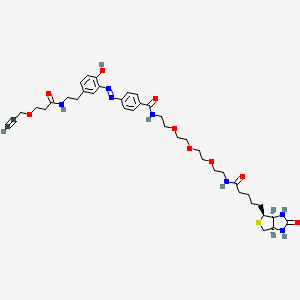
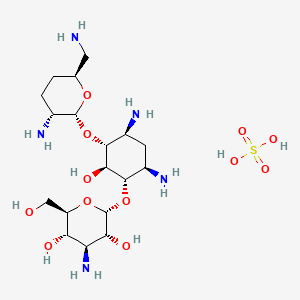
![Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate](/img/structure/B607107.png)